
N-(2-ヒドロキシ-3-フェニルプロピル)-4-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide: is an organic compound that features a hydroxy group, a phenyl group, and a butanamide structure
科学的研究の応用
Chemistry: N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine: N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is investigated for its potential therapeutic effects. It may have applications in the treatment of conditions such as inflammation, pain, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-amino-3-phenylpropan-1-ol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-phenylbutanoic acid and the amino group of 2-amino-3-phenylpropan-1-ol.
Industrial Production Methods: In an industrial setting, the production of N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or bromo derivatives.
作用機序
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and phenyl rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
- N-(2-hydroxy-3-phenylpropyl)-3-phenylpropanamide
- N-(2-hydroxy-3-phenylpropyl)-2-phenylacetamide
- N-(2-hydroxy-3-phenylpropyl)-4-phenylpentanamide
Uniqueness: N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and phenyl groups, along with the butanamide backbone, provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18(14-17-10-5-2-6-11-17)15-20-19(22)13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,21H,7,12-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEXJEFEEXGHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
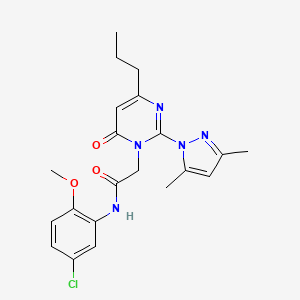
![N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2425193.png)
![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)

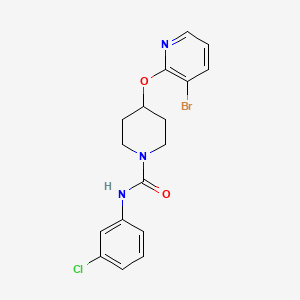
![4-methoxy-N-(2-(6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2425201.png)
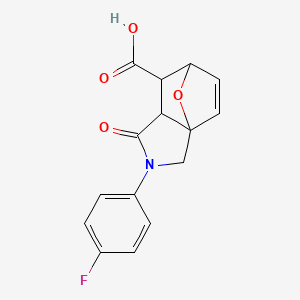
![2-AMINO-4-METHYL-N'-[(1E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE](/img/structure/B2425203.png)
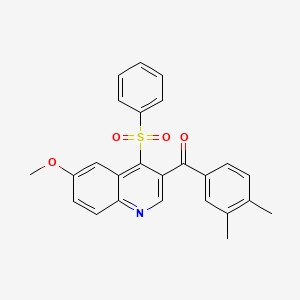
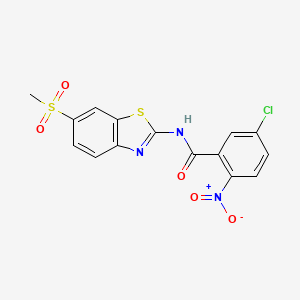
![4-(2-(1H-imidazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2425207.png)
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425209.png)
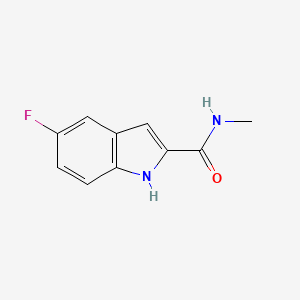
![3-(6-Phenylmethoxypyridin-3-yl)-5-pyrazolo[1,5-a]pyrimidin-3-yl-1,2,4-oxadiazole](/img/structure/B2425211.png)
